5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives, which are of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring, a carboxylic acid functional group, and a p-tolyl substituent. It is primarily studied for its potential biological activities, particularly as an inhibitor of various enzymes.
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under carboxylic acids because of the carboxyl functional group (-COOH) attached to the pyrrolidine ring.
The synthesis of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid can be achieved through various methods, notably involving the Castagnoli–Cushman reaction combined with palladium-catalyzed C(sp³)–H functionalization. This approach allows for the introduction of aryl groups into the pyrrolidine framework.
In one notable synthesis route, succinic anhydride reacts with imines to form stereochemically dense 5-oxopyrrolidines. The optimal conditions for this reaction include using three equivalents of aryl iodide and specific reaction temperatures and concentrations to maximize yield. For instance, heating at 110 °C for 21 hours in anhydrous 1,4-dioxane has been reported to achieve significant conversion rates .
The molecular structure of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with a carbonyl group (C=O) at the 5-position and a p-tolyl group at the 1-position. The carboxylic acid group (-COOH) is located at the 3-position of the pyrrolidine ring.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.24 g/mol |
Melting Point | 152-153 °C |
CAS Number | 56617-44-8 |
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid participates in various chemical reactions, primarily involving functionalization at the nitrogen or carbon sites on the pyrrolidine ring. Its ability to act as a BACE-1 inhibitor highlights its potential in therapeutic applications.
The reactions typically involve activating the C–H bonds in the presence of palladium catalysts, leading to arylation and subsequent modifications of the carboxylic acid group. The removal of directing groups after synthesis allows for further functionalization, enhancing its utility in drug development .
The mechanism by which 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid exerts its biological effects involves interaction with target enzymes such as BACE-1. The compound's structure facilitates binding within the enzyme's active site, inhibiting its function.
In vitro studies have shown that derivatives of this compound exhibit sub-micromolar activity against BACE-1, indicating strong inhibitory potential. The specific interactions at the S2' subsite of BACE-1 are crucial for its efficacy .
The physical properties include:
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its structure and purity during synthesis .
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid has several scientific applications, particularly in medicinal chemistry:
The Castagnoli–Cushman reaction provides an efficient pathway to access densely functionalized pyrrolidine scaffolds, including 5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid derivatives. This one-pot protocol involves the condensation of itaconic acid derivatives with imines generated in situ from aromatic aldehydes and amines. When applied to p-toluidine and formaldehyde, this method yields the p-tolyl-substituted pyrrolidinone core with high atom economy. The reaction proceeds through a tandem aza-Michael addition and lactamization sequence, enabling installation of the N-aryl group and carboxylate moiety simultaneously. Modifications using aldehydes bearing electron-withdrawing groups (e.g., trifluoromethylbenzaldehyde) demonstrate the scaffold’s adaptability, producing analogues like 5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 2357-26-8) [4]. These protocols achieve yields >75% under mild conditions without requiring precious metal catalysts, making them suitable for library synthesis.
Late-stage C–H functionalization of 5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid enables precise modifications at the C4 and C5 positions. Palladium-catalyzed reactions leverage the carboxylic acid group as a directing group for selective C(sp³)–H activation. Key advances include:
Enantiomerically pure 5-substituted pyrrolidinones are synthesized via organocatalytic Michael additions. In this approach, carboxylate-substituted enones (e.g., 4-oxo-2-enoates) undergo asymmetric addition with nitroalkanes. A thiourea-based organocatalyst induces stereocontrol, achieving up to 97% enantiomeric excess (ee) for 5-methylpyrrolidine-3-carboxylic acid derivatives [5]. The reaction sequence involves:
The industrially scalable synthesis of 5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (TOPCA) employs cyclo-condensation of itaconic acid and p-toluidine. Optimized conditions involve refluxing equimolar reactants in methanol/water (3:1) for 4–5 hours, yielding crystalline TOPCA in >85% purity [7]. Key characteristics include:
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.5 ppm (d), 7.2 ppm (d) | p-Tolyl aromatic protons |
δ 2.7 ppm (m), 3.1 ppm (m) | Methyne (C4-H) and methylene protons | |
IR | 1645 cm⁻¹, 1715 cm⁻¹ | Amidic and carboxylic C=O stretches |
Raman | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aryl) | Ring conformation markers |
The hydrogen bond reduces the HOMO-LUMO gap (calculated at 4.8 eV via DFT), enhancing hyperpolarizability for optical applications [7].
TOPCA serves as a versatile platform for targeted derivatization through its carboxylic acid group:
Table 2: Representative Modified Derivatives
Modification Type | Reagent/Conditions | Product | Application |
---|---|---|---|
Methyl esterification | Methanol, H₂SO₄, reflux | Methyl ester (CAS 133747-57-6) | Chromatography standard |
Amide formation | Ethylenediamine, EDC, DMF | 1-(2-Amino-1-m-tolyl-ethyl) derivative | Peptidomimetic scaffold |
Aryl substitution | Phenylboronic acid, Pd(PPh₃)₄ | 5-Oxo-1-phenyl analogue (CAS 39629-86-2) | Comparative bioactivity studies |
These modifications diversify the compound’s applications in medicinal chemistry and materials science without altering the core pyrrolidinone pharmacophore [2] [6] [8].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8